molecular formula C17H15N3O3S2 B2829557 N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428366-72-6

N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2829557
CAS RN: 1428366-72-6
M. Wt: 373.45
InChI Key: YVDZYYPOPKITJC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene, a tetrahydrothiazolo[5,4-c]pyridine, and a furan-3-carboxamide. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in acid-base reactions, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel Compounds Synthesis : Research has demonstrated the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potential antiprotozoal activities. These compounds were synthesized through a series of chemical reactions starting with brominations of 2-acetylfuran and involved Suzuki coupling and hydrogenation processes, resulting in compounds with strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

  • Heterocyclic Derivatives : Another study focused on synthesizing and testing thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for their antiproliferative activity against NCI-60 cell lines, highlighting the potential for these compounds in cancer research. The study identified compounds with significant activity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).

Biological Activities

  • Antioxidant Properties : Research on the synthesis of 3-substituted coumarins from 3-acetylcoumarin revealed their potential antioxidant agents, indicating the utility of these compounds in studying oxidative stress-related conditions (Hamama et al., 2011).

  • Antiproliferative and Apoptotic Activities : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues showed significant antiproliferative activity against cancer cell lines, with one compound in particular demonstrating the ability to arrest the G2/M phase and induce apoptosis, suggesting potential applications in cancer therapy (Sarhan et al., 2010).

  • Microwave-Assisted Synthesis and Antimicrobial Activity : The microwave-assisted synthesis of certain thiazolidinones has shown to enhance reaction rates and yields, with the synthesized compounds displaying antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Sodha et al., 2003).

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the properties of related compounds, for example by making modifications to the functional groups or the heterocyclic rings .

properties

IUPAC Name

N-[5-(2-thiophen-2-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-15(8-12-2-1-7-24-12)20-5-3-13-14(9-20)25-17(18-13)19-16(22)11-4-6-23-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDZYYPOPKITJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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